2-(Chlorosulfonyl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chlorosulfonyl)pentanoic acid is an organic compound characterized by the presence of a chlorosulfonyl group attached to a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chlorosulfonyl)pentanoic acid typically involves the chlorosulfonation of pentanoic acid derivatives. One common method includes the reaction of pentanoic acid with chlorosulfonic acid under controlled conditions. This reaction requires careful temperature management to ensure the desired product is obtained without excessive side reactions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of specialized equipment, such as mixers and temperature control systems, is crucial to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Chlorosulfonyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide or other functional groups.
Substitution: The chlorosulfonyl group can be substituted with nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions and nucleophiles such as amines for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
Major products formed from these reactions include sulfonamides, sulfonic acids, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(Chlorosulfonyl)pentanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Chlorosulfonyl)pentanoic acid involves its reactivity with nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chlorosulfonyl derivatives and sulfonic acids, such as chlorosulfonyl isocyanate and sulfonyl chlorides .
Uniqueness
2-(Chlorosulfonyl)pentanoic acid is unique due to its specific structure, which combines the reactivity of the chlorosulfonyl group with the flexibility of the pentanoic acid backbone. This combination allows for a wide range of chemical modifications and applications .
Properties
Molecular Formula |
C5H9ClO4S |
---|---|
Molecular Weight |
200.64 g/mol |
IUPAC Name |
2-chlorosulfonylpentanoic acid |
InChI |
InChI=1S/C5H9ClO4S/c1-2-3-4(5(7)8)11(6,9)10/h4H,2-3H2,1H3,(H,7,8) |
InChI Key |
GOKBRRCWWRNQSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.